4-Pyridinecarboxylic acid, 4-nitrophenyl ester
CAS No.: 2882-35-1
Cat. No.: VC16488738
Molecular Formula: C12H8N2O4
Molecular Weight: 244.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2882-35-1 |
|---|---|
| Molecular Formula | C12H8N2O4 |
| Molecular Weight | 244.20 g/mol |
| IUPAC Name | (4-nitrophenyl) pyridine-4-carboxylate |
| Standard InChI | InChI=1S/C12H8N2O4/c15-12(9-5-7-13-8-6-9)18-11-3-1-10(2-4-11)14(16)17/h1-8H |
| Standard InChI Key | NRHBVYZNPLTUTD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=CC=NC=C2 |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure features a pyridine ring substituted at the 4-position with a carboxylic acid ester group, which is further conjugated to a 4-nitrophenyl moiety. This arrangement creates a planar, aromatic system with distinct electronic properties due to the electron-withdrawing nitro group. The IUPAC name, (4-nitrophenyl) pyridine-4-carboxylate, reflects this substitution pattern.
Key Structural Data:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₈N₂O₄ |
| Molecular Weight | 244.20 g/mol |
| Canonical SMILES | C1=CC(=CC=C1N+[O-])OC(=O)C2=CC=NC=C2 |
| InChI Key | NRHBVYZNPLTUTD-UHFFFAOYSA-N |
The nitro group’s para orientation on the phenyl ring enhances resonance stabilization, while the ester linkage provides hydrolytic lability under specific conditions .
Spectroscopic Properties
UV-Vis spectroscopy reveals strong absorption bands at 265 nm and 310 nm, attributed to π→π* transitions in the aromatic systems. The nitro group’s n→π* transition contributes to a weak absorption shoulder near 400 nm, which becomes relevant in photochemical applications .
Synthesis and Production
Laboratory-Scale Synthesis
The ester is synthesized via nucleophilic acyl substitution between 4-pyridinecarboxylic acid and 4-nitrophenol. A two-step protocol is commonly employed:
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Activation: 4-Pyridinecarboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride.
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Esterification: The acid chloride reacts with 4-nitrophenol in anhydrous dichloromethane, catalyzed by triethylamine to scavenge HCl .
Reaction Scheme:
Yields typically exceed 75% when using excess 4-nitrophenol to drive the reaction to completion .
Industrial Manufacturing
Large-scale production utilizes continuous flow reactors to enhance heat transfer and minimize byproduct formation. Key parameters:
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Temperature: 0–5°C during acid chloride formation
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Residence time: 30 minutes in tubular reactors
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Purification: Recrystallization from ethanol/water (3:1 v/v) achieves >98% purity.
DNA Photocleavage Mechanisms
Radical-Mediated Strand Scission
Under UV irradiation (312 nm), the compound undergoes homolytic cleavage of the N–O bond in the ester group, generating aroyloxyl radicals (**R–O- **). These radicals abstract hydrogen atoms from deoxyribose sugars in DNA, inducing strand breaks .
Critical Findings:
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Concentration Dependency: Complete plasmid DNA cleavage occurs at 50 μM under 312 nm UV (30 min exposure) .
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Oxygen Sensitivity: Anaerobic conditions reduce cleavage efficiency by 40%, suggesting peroxyl radical involvement in aerobic environments .
DNA Binding Affinity
Competitive ethidium bromide displacement assays demonstrate moderate intercalative binding:
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Binding Constant (Kₐ): 1.2 × 10⁴ M⁻¹
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Quenching Efficiency: 68% reduction in EB-DNA fluorescence at 10 μM compound concentration .
Viscosity measurements on calf thymus DNA confirm classical intercalation, with a 23% increase in relative viscosity at saturating compound concentrations .
Pharmaceutical Applications
Prodrug Development
The ester’s hydrolytic susceptibility makes it valuable for prodrug designs. Enzymatic cleavage by carboxylesterases releases 4-pyridinecarboxylic acid, a metabolite with documented anti-inflammatory activity.
Case Study:
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Hypertension Treatment: Ester derivatives show 3-fold higher oral bioavailability than the parent acid in rodent models, with sustained plasma levels over 8 hours.
Photodynamic Therapy (PDT)
The compound’s dual functionality enables PDT applications:
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Photosensitization: Generates singlet oxygen (¹O₂) under 365 nm irradiation.
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Targeted Activation: Nitro group reduction in hypoxic tumor environments enhances localized radical production .
In Vitro Efficacy:
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72% cytotoxicity in HeLa cells at 20 μM (365 nm, 15 J/cm²)
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Minimal dark toxicity (<5% cell death without irradiation) .
| Parameter | Value |
|---|---|
| LD₅₀ (oral, rat) | 320 mg/kg |
| Skin Irritation | Moderate (OECD 404) |
| Mutagenicity | Negative (Ames test) |
Regulatory status remains "For research use only," pending further preclinical toxicology studies.
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